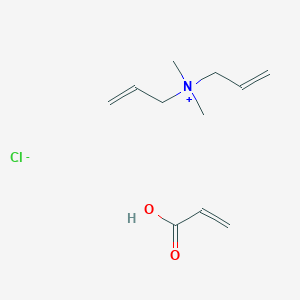
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride
Descripción general
Descripción
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride is a chemical compound known for its applications in various fields, particularly in cosmetics and personal care products. It is a copolymer of acrylic acid and diallyldimethylammonium chloride, which works as an antistatic agent and hair fixative .
Mecanismo De Acción
Target of Action
Polyquaternium-22 primarily targets hair proteins and skin . It is a highly charged cationic co-polymer that demonstrates both anionic and cationic characteristics . It neutralizes the negative charges of most shampoos and hair proteins, thus making the hair lie flat .
Mode of Action
Polyquaternium-22 works by reducing the static charges by neutralizing the electrical charge on the hair surface . The positively charged molecules of Polyquaternium-22 attach to the negatively charged hair shaft and form a film on the hair’s surface . This interaction makes the hair appear smooth and makes it easy to comb . It also works to condition the hair .
Biochemical Pathways
Its primary function is to serve as an antistatic agent, film former, and hair fixative in cosmetic products . It reduces static charges by neutralizing the electrical charge on the hair surface .
Pharmacokinetics
Therefore, neither local effects in the respiratory tract nor systemic toxicity are expected following product application/exposure . It is used at concentrations up to 2% in a rinse-off product .
Result of Action
The result of Polyquaternium-22’s action is smoother, more manageable hair . By forming a film on the hair’s surface, it makes the hair appear smooth and easy to comb . It also works to condition the hair .
Action Environment
Polyquaternium-22 demonstrates excellent pH stability, making it ideal for use as a conditioning polymer in hair and skin care applications . It provides excellent conditioning for products with pH ranges from 3-12 . It is compatible with most anionic and amphoteric surfactants .
Análisis Bioquímico
Biochemical Properties
Polyquaternium-22 is known for its ability to interact with various biomolecules, primarily due to its positive charge . It neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat . The positively charged molecules of Polyquaternium-22 attach to the negatively charged hair shaft and form a film on the hair’s surface .
Cellular Effects
These polymers are large, highly polar molecules that would likely not be absorbed, and neither local effects in the respiratory tract nor systemic toxicity are expected following product application/exposure .
Molecular Mechanism
The molecular mechanism of Polyquaternium-22 primarily involves its interaction with other molecules through ionic bonding . Its positive charges allow it to ionically bond with negatively charged molecules, such as hair proteins .
Temporal Effects in Laboratory Settings
It is known to demonstrate excellent pH stability, suggesting it may have good stability over time .
Transport and Distribution
Due to its size and charge, it is expected to interact with the surface of cells rather than being transported into cells .
Subcellular Localization
As a large, charged molecule, it is unlikely to cross cell membranes and is expected to remain extracellular .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is synthesized by reacting two monomers: acrylic acid and dimethyldiallyl ammonium chloride . The reaction typically involves polymerization under controlled conditions to ensure the formation of the desired copolymer. The process may include the use of initiators and specific temperature and pressure conditions to optimize the yield and quality of the product.
Industrial Production Methods
In industrial settings, the production of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride involves large-scale polymerization reactors. The monomers are fed into the reactor, where they undergo polymerization in the presence of initiators. The reaction conditions are carefully monitored to maintain consistency and quality. The resulting polymer is then purified and processed into the final product form .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride primarily undergoes polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as peroxides or azo compounds are commonly used to initiate the polymerization process.
Substitution: Various nucleophiles can react with the compound under suitable conditions to replace specific functional groups.
Major Products Formed
The primary product formed from the polymerization of this compound is the copolymer itself, which is used in various applications such as antistatic agents and hair fixatives .
Aplicaciones Científicas De Investigación
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride has several scientific research applications:
Chemistry: Used as a model compound in polymer chemistry studies to understand polymerization mechanisms and properties.
Biology: Investigated for its potential use in drug delivery systems due to its polymeric nature.
Medicine: Explored for its biocompatibility and potential use in medical devices and formulations.
Industry: Widely used in cosmetics and personal care products as an antistatic agent and hair fixative.
Comparación Con Compuestos Similares
Similar Compounds
Polyquaternium-10: Another polymer used in hair care products for its conditioning properties.
Polyquaternium-7: Known for its excellent film-forming and conditioning properties in personal care products.
Uniqueness
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride is unique due to its specific combination of acrylic acid and diallyldimethylammonium chloride, which provides a balance of antistatic and film-forming properties. This makes it particularly effective in hair care formulations compared to other similar compounds .
Propiedades
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H,4,5);1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKFHOYQTVLAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53694-17-0 | |
| Details | Compound: Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Record name | Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53694-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-17-0 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Polyquaternium-22 primarily used for in commercial applications?
A1: Polyquaternium-22 is mainly used in cosmetics as an antistatic agent, film former, and hair fixative. It's typically incorporated into products like shampoos and conditioners at concentrations up to 2% for rinse-off products and 3% for leave-on products. []
Q2: How does Polyquaternium-22 interact with anion-exchange membranes and what are the benefits of this interaction?
A2: Polyquaternium-22 effectively modifies anion-exchange membranes by replacing weakly basic amino groups on the membrane surface with its quaternary amino groups. [] This modification increases the surface charge of the membrane, enhances electroconvective mixing, and reduces the rate of water splitting during electrodialysis. These effects contribute to mitigating scaling on the membrane surface. []
Q3: Has Polyquaternium-22 been investigated for environmental applications, and if so, what is its role?
A3: Yes, research indicates Polyquaternium-22 can act as a complexing agent in polyelectrolyte-enhanced ultrafiltration for removing Chromium(VI) from aqueous solutions. [] This process involves forming a complex with Chromium(VI), allowing for its efficient separation and removal from the water. []
Q4: What does the available research indicate about the safety of Polyquaternium-22 for cosmetic use?
A4: Existing data suggests that Polyquaternium-22 is safe for its current cosmetic applications. Studies show limited skin irritation or sensitization, and its unreacted monomer content is considered toxicologically insignificant. [] Due to its large, highly polar molecular structure, absorption is unlikely, minimizing concerns regarding respiratory or systemic toxicity after application. []
Q5: Beyond cosmetics and water treatment, are there other areas where Polyquaternium-22 finds application?
A5: Research has explored the use of Polyquaternium-22 in synthesizing beta-type molecular sieves with hierarchical structures. [] In this context, it serves as a structure-directing agent, aiding in the formation of both micro and mesopores within the material. []
Q6: Are there any formulations available that enhance the antimicrobial properties of Polyquaternium-22?
A6: While not directly enhancing its inherent antimicrobial properties, research points to incorporating Polyquaternium-22 as a polymer component in specific antimicrobial cleaning compositions. These compositions often include carbonate/bicarbonate salts of a quaternary ammonium cation, organic acids, hydrogen peroxide, and surfactants. [] The inclusion of Polyquaternium-22 in these complex mixtures aims to enhance the stability and prolong the antimicrobial activity of the composition when applied to surfaces. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)
![4-[(4-Chloro-2-methoxyphenyl )azo]-N-(2,3-dihydro-2-oxo-1h-benzimidazol -5-yl )-3-hydroxynaphthalene-2-carboxamide](/img/structure/B3370754.png)
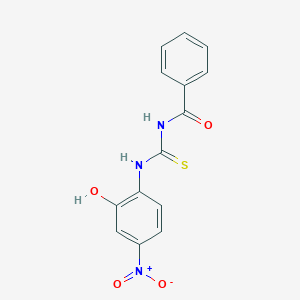
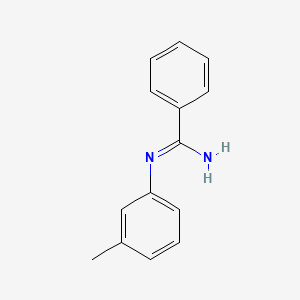
![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)


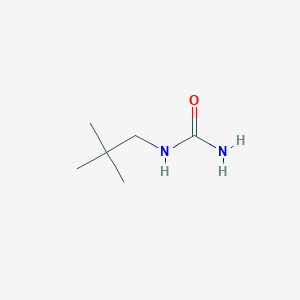

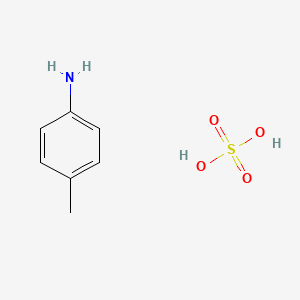
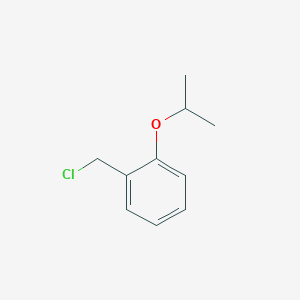
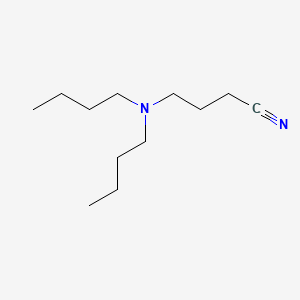
![1-[4-(Chloromethyl)phenyl]ethan-1-one](/img/structure/B3370827.png)
